3-(1-Morpholinyl)-D-Ala-OMe

Catalog No.
S13651894
CAS No.
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Morpholinyl)-D-Ala-OMe

Product Name

3-(1-Morpholinyl)-D-Ala-OMe

IUPAC Name

methyl (2R)-2-amino-3-morpholin-4-ylpropanoate

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3/t7-/m1/s1

InChI Key

LEEBLTYUTNSMLI-SSDOTTSWSA-N

Canonical SMILES

COC(=O)C(CN1CCOCC1)N

Isomeric SMILES

COC(=O)[C@@H](CN1CCOCC1)N

3-(1-Morpholinyl)-D-Ala-OMe is a synthetic compound characterized by the presence of a morpholine ring linked to a D-alanine derivative. Its molecular formula is C8H16N2O3C_8H_{16}N_2O_3 and it has a molecular weight of 188.22 g/mol. The structure consists of a morpholine group, which is a six-membered ring containing one nitrogen atom, attached to the D-alanine moiety via an ester bond. This unique combination imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry .

  • Oxidation: The morpholine ring can be oxidized to yield N-oxide derivatives.
  • Reduction: The carbonyl group in the alanine portion can undergo reduction, producing alcohol derivatives.
  • Substitution: The compound can engage in nucleophilic substitution reactions where the morpholine ring may be replaced by other nucleophiles.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidation: Hydrogen peroxide as an oxidizing agent.
  • Reduction: Sodium borohydride for reducing reactions.
  • Substitution: Amines or other nucleophiles in appropriate solvents.

Major Products Formed

The products formed depend on the specific reactions conducted. For instance, oxidation leads to N-oxide derivatives, while reduction results in alcohol derivatives from the alanine moiety.

3-(1-Morpholinyl)-D-Ala-OMe exhibits notable biological activities, particularly in the realm of enzyme inhibition and potential therapeutic effects. It has been investigated for its antimicrobial properties and its role as an anticancer agent. The compound's mechanism involves interactions with specific molecular targets, such as enzymes or receptors, where the morpholine ring facilitates hydrogen bonding and hydrophobic interactions, enhancing its efficacy .

The synthesis of 3-(1-Morpholinyl)-D-Ala-OMe typically involves several steps:

  • Protection of the Amino Group: This step prevents unwanted reactions during subsequent coupling.
  • Coupling with Morpholine: D-alanine is reacted with morpholine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.
  • Deprotection: After coupling, protective groups are removed to yield the final product.

Common solvents used include dichloromethane or dimethylformamide, with careful control of temperature and pH to optimize yield and purity .

3-(1-Morpholinyl)-D-Ala-OMe has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Studied for its potential roles in enzyme inhibition and protein interactions.
  • Medicine: Investigated for therapeutic effects against infections and cancer.
  • Industry: Utilized in developing new materials and chemical processes .

Research into 3-(1-Morpholinyl)-D-Ala-OMe's interactions has revealed its potential to modulate enzyme activity through binding to active sites. Its structural features allow it to form significant interactions with target proteins, which may lead to inhibition or modulation of their functions. This capability makes it a valuable candidate for further studies in pharmacology and drug design .

Similar Compounds

Several compounds share structural or functional similarities with 3-(1-Morpholinyl)-D-Ala-OMe. Here are some notable examples:

Compound NameStructure/Features
2-(4-Morpholinyl)-ethyl esterContains a morpholine moiety; studied for biological activity .
Morpholino-D-alanineSimilar alanine derivative with potential biological applications.
D-Alanine methyl esterA simpler derivative of alanine used in various chemical syntheses.

These compounds share common features such as the presence of morpholine or alanine derivatives but differ in their specific functional groups or biological activities, highlighting the uniqueness of 3-(1-Morpholinyl)-D-Ala-OMe .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.11609238 g/mol

Monoisotopic Mass

188.11609238 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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